molecular formula C6H11NO4S B15286707 N-Acetyl-L-methionine (N-Ac-L-Met)

N-Acetyl-L-methionine (N-Ac-L-Met)

Cat. No.: B15286707
M. Wt: 193.22 g/mol
InChI Key: XPTVMEHNEDVNDT-RXMQYKEDSA-N
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Description

Historical Perspectives in N-Ac-L-Met Research

The study of N-acetylated amino acids dates back several decades, with early research focusing on their synthesis and enzymatic interactions. The term "acylase" was first used in 1952 to describe an enzyme from hog kidney that could asymmetrically hydrolyze N-acetylated amino acids, showing a preference for the L-enantiomers. scielo.org.mx This discovery was pivotal for the industrial resolution of racemic mixtures of amino acids. researchgate.net

Early chemical synthesis methods for N-Acetyl-L-methionine were also explored. One known process involved reacting L-methionine with acetic anhydride (B1165640) in a strongly alkaline medium, though this method resulted in partial racemization and lower yields. google.com Subsequent research refined this process, finding that conducting the acetylation at a controlled pH (between 6.5 and 10.0) and temperature (20°C to 60°C) could produce optically pure N-Acetyl-L-methionine with significantly higher yields. google.com

Research into the metabolic role of N-acetylated amino acids gained traction with the discovery of N-acetylglutamate as an allosteric activator in the urea (B33335) cycle in the 1950s. nih.gov While the N-acetylation of protein side chains like lysine (B10760008) was known, the acetylation of the N-terminal amino acid of proteins was a phenomenon discovered later and is still a subject of ongoing research. nilssonlab.se Studies in the late 20th and early 21st centuries began to elucidate the enzymes responsible for both the synthesis and breakdown of N-acetylated amino acids, highlighting the importance of enzymes like aminoacylase-1 (Acy1) found abundantly in the kidney. scielo.org.mxnih.gov These historical studies laid the groundwork for understanding the broader significance of N-Ac-L-Met in biological systems.

Table 1: Key Milestones in N-Acylated Amino Acid Research

Year/PeriodDiscovery or Research FocusSignificance
1932Early chemical synthesis of N-acetyl-L-methionine using acetic anhydride in a strongly alkaline medium. google.comEstablished a foundational, albeit imperfect, method for chemical synthesis. google.com
1952The term "acylase" is coined to describe enzymes that hydrolyze N-acetylated amino acids. scielo.org.mxLed to the understanding of enzymatic deacetylation and the industrial resolution of racemic amino acids. scielo.org.mxresearchgate.net
1953N-acetylglutamate is identified as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I. nih.govProvided one of the first clear examples of a specific biological function for an N-acetylated amino acid. nih.gov
1990s-2000sDetailed kinetic studies on mammalian aminoacylase-1 (Acy1) and its specificity for various N-acetylamino acids. nih.govnih.govCharacterized the key enzyme responsible for salvaging amino acids from N-acetylated precursors. nih.gov
2008Demonstration of the uptake and utilization of N-acetylleucine and N-acetylmethionine in cultured kidney epithelial cells. nih.govConfirmed the role of kidney Acy1 in the salvage pathway for amino acids from degraded N-acetylated proteins. nih.gov

N-Ac-L-Met as a Modified Amino Acid and its Significance in Biological Systems

N-acetylation is a widespread and highly conserved post-translational modification in eukaryotes, affecting an estimated 85% of all human proteins. This modification involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of a protein or a free amino acid, a reaction catalyzed by N-acetyltransferases (NATs). creative-proteomics.com N-Ac-L-Met can be formed through the direct N-acetylation of free L-methionine by the enzyme methionine N-acetyltransferase or can be released from peptides during the degradation of N-acetylated proteins by N-acylpeptide hydrolase.

The acetylation of methionine is significant for several biological reasons:

Protein Stability and Function : N-terminal acetylation can protect proteins from proteolytic degradation, thereby increasing their stability. creative-proteomics.com

Metabolic Precursor : N-Ac-L-Met is considered metabolically and nutritionally equivalent to L-methionine. targetmol.com Methionine itself is an indispensable amino acid required for protein synthesis and is a crucial intermediate in transmethylation reactions, serving as the primary donor of methyl groups for the methylation of DNA, RNA, and other metabolites via S-adenosylmethionine (SAM). targetmol.comnih.gov The metabolic pathway of methionine is complex, ultimately leading to intermediates like succinyl-CoA, which enters the citric acid cycle. youtube.com

Amino Acid Salvage : The enzyme aminoacylase (B1246476) I (Acy1), highly expressed in the kidney, plays a critical role in the breakdown of N-acetylated amino acids. nih.gov It catalyzes the hydrolysis of compounds like N-Ac-L-Met back to L-methionine and acetate, allowing the body to salvage and reuse the essential amino acid. nih.govnih.gov This pathway is crucial, as demonstrated by individuals with Acy1 deficiency who excrete large amounts of N-acetylated amino acids in their urine. nih.gov

Research has shown that enzymes from various mammalian sources exhibit high enantioselectivity, specifically hydrolyzing the L-enantiomer of N-acetylmethionine. scielo.org.mx This stereospecificity underscores the precise integration of N-Ac-L-Met into biological pathways.

Table 2: Enzymes Involved in N-Acetyl-L-methionine Metabolism

EnzymeFunctionSubstrate(s)Product(s)Biological Context
Methionine N-acetyltransferase (EC 2.3.1.66)Catalyzes the N-acetylation of free methionine. L-methionine, Acetyl-CoAN-Acetyl-L-methionine, CoADirect synthesis of N-Ac-L-Met.
N-acylpeptide hydrolaseReleases N-acetylated amino acids from peptides. N-acetylated peptidesN-Acetyl-L-methionine, smaller peptidesProtein catabolism and turnover.
Aminoacylase I (Acy1) (EC 3.5.1.14)Catalyzes the hydrolysis of N-acetylated amino acids. nih.govN-Acetyl-L-methionine, WaterL-methionine, AcetateSalvage pathway for amino acids, primarily in the kidney. nih.gov
N-terminal acetyltransferases (NATs)Acetylate the N-terminal amino acid of proteins. nilssonlab.seNascent proteins, Acetyl-CoAN-terminally acetylated proteins, CoACo-translational and post-translational protein modification. creative-proteomics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

(2R)-2-acetamido-2-(methylsulfanylmethoxy)acetic acid

InChI

InChI=1S/C6H11NO4S/c1-4(8)7-5(6(9)10)11-3-12-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1

InChI Key

XPTVMEHNEDVNDT-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)OCSC

Canonical SMILES

CC(=O)NC(C(=O)O)OCSC

Origin of Product

United States

Synthesis and Biosynthesis of N Acetyl L Methionine

Chemical Synthesis Methodologies for N-Ac-L-Met

The primary route for the chemical production of N-Acetyl-L-methionine involves the direct acetylation of L-methionine. This method has been refined for both laboratory-scale synthesis and large-scale industrial production.

Acetylation of L-Methionine

The most common laboratory and industrial method for producing N-Acetyl-L-methionine is through the acetylation of L-methionine using acetic anhydride (B1165640). google.com This reaction is typically carried out in an aqueous alkaline solution to control the pH. google.com The process involves reacting L-methionine with acetic anhydride at a controlled temperature, generally between 20°C and 60°C, with an optimal range often cited as 30°C to 50°C. google.com

To maintain the reaction's efficiency and prevent unwanted side reactions, the pH is carefully maintained between 6.5 and 10.0, preferably between 7.0 and 9.5, by the addition of an alkali hydroxide (B78521) like sodium hydroxide. google.com The molar ratio of acetic anhydride to L-methionine is also a critical parameter, typically ranging from 1.05 to 1.70 moles of acetic anhydride per mole of L-methionine. google.com Following the reaction, the N-Acetyl-L-methionine can be recovered by acidifying the mixture and extracting it with a suitable organic solvent, such as ethyl acetate. google.com This process can achieve high yields of optically pure N-acetyl-L-methionine, reportedly reaching at least 90%. google.com

ParameterCondition
Starting Material L-methionine
Acetylation Agent Acetic anhydride
Molar Ratio 1.05–1.70 moles of acetic anhydride per mole of L-methionine google.com
Solvent Aqueous alkali (e.g., sodium hydroxide) google.com
Temperature 20–60°C (preferably 30–50°C) google.com
pH 6.5–10.0 (preferably 7.0–9.5) google.com
Yield ≥ 90% google.com
Table 1: Optimized Reaction Conditions for the Acetylation of L-Methionine

Industrial-Scale Production and Racemate Considerations (DL- vs L-forms)

On an industrial scale, the production of methionine often begins with a chemical synthesis that results in a racemic mixture of D- and L-methionine (DL-methionine). thuenen.dewikipedia.org This racemic mixture is then typically acetylated to produce N-Acetyl-DL-methionine. thuenen.degoogle.com Since many biological applications, particularly in pharmaceuticals, require the pure L-enantiomer, a key step in industrial production is the resolution of this racemic mixture. thuenen.de

A widely used industrial process employs enzymes to selectively process the L-form. The N-Acetyl-DL-methionine mixture is treated with an enzyme called L-aminoacylase (or L-acylase). thuenen.de This enzyme specifically hydrolyzes the acetyl group from N-Acetyl-L-methionine to yield L-methionine and acetate, while leaving the N-Acetyl-D-methionine untouched. thuenen.de The resulting L-methionine can then be separated from the unreacted N-Acetyl-D-methionine. thuenen.de

Enzymatic and Biotechnological Biosynthesis of N-Ac-L-Met

While chemical synthesis is dominant, biotechnological avenues involving enzymes and microbial systems are central to amino acid production, including pathways related to N-Ac-L-Met.

N-Acetyltransferase Enzymes and N-Ac-L-Met Formation

N-acetyltransferases (NATs) are a broad family of enzymes that catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-Coenzyme A (acetyl-CoA), to an acceptor molecule. wikipedia.orgnih.gov This "ping pong bi bi" reaction mechanism involves the enzyme first binding to acetyl-CoA to form an acetylated enzyme intermediate, followed by the binding of the acceptor molecule (in this case, L-methionine) to receive the acetyl group. wikipedia.orgnih.gov

In the context of L-methionine biosynthesis in microorganisms and plants, acetylation is a crucial step. wikipedia.org The enzyme L-homoserine O-acetyltransferase (encoded by the metX gene) catalyzes the acetylation of L-homoserine using acetyl-CoA to form O-acetyl-L-homoserine. nih.gov This intermediate is a direct precursor in the direct-sulfurylation pathway for methionine synthesis. nih.gov While NATs have wide specificity and could theoretically acetylate L-methionine to form N-Ac-L-Met, the primary focus in biosynthesis is on the production of methionine itself, where acetylated intermediates are key. wikipedia.orgnih.gov N-acetyl-L-methionine is also known to be a metabolite produced by Escherichia coli. nih.gov

Microbial Fermentation Strategies for N-Ac-L-Met Production

Microbial fermentation is a cornerstone of industrial amino acid production. However, direct fermentation to produce N-Acetyl-L-methionine is not the common industrial approach. Instead, fermentation is extensively used to produce L-methionine itself or its direct precursors. nih.gov The biosynthesis of methionine is a complex and tightly regulated pathway, making high-yield fermentation a significant challenge. nih.govnih.gov

A promising alternative strategy that combines fermentation and enzymatic conversion involves the microbial production of methionine precursors like O-succinyl-L-homoserine (OSH) or O-acetyl-L-homoserine (OAH). nih.gov These precursors can then be converted into L-methionine in a separate, highly efficient in vitro enzymatic reaction. nih.gov Furthermore, microbial cells are the source of the L-aminoacylase enzymes used in the industrial resolution of chemically synthesized N-Acetyl-DL-methionine. thuenen.de For instance, whole cells from Aspergillus oryzae or Pseudomonas species, which produce the enzyme, have been immobilized for use in continuous-flow enzyme membrane reactors. thuenen.de

Genetic Engineering Approaches for Enhanced N-Ac-L-Met Yields

To overcome the strict cellular regulation of methionine biosynthesis and improve production yields, systems metabolic engineering has been extensively applied to microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govnih.gov These strategies aim to create microbial cell factories optimized for amino acid production.

Key genetic engineering approaches include:

Deregulation of the Biosynthetic Pathway: The metJ gene encodes a repressor protein that controls the expression of other methionine biosynthesis genes. Deleting metJ removes this feedback inhibition, leading to increased intracellular methionine levels. nih.gov

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the pathway, such as homoserine O-acetyltransferase (metX), can enhance the flux towards methionine precursors. nih.gov

Pathway Redirection: Engineering strains to utilize alternative pathways, such as the direct-sulfurylation pathway (using metX and metY genes), can be more efficient for L-methionine production than the native trans-sulfurylation pathway. nih.gov

These genetic modifications are primarily aimed at maximizing the production of L-methionine or its immediate precursors like O-acetyl-L-homoserine. nih.govnih.gov While not directly targeting N-Ac-L-Met, the enhanced production of these related compounds is a critical achievement of biotechnology in the field of methionine synthesis.

Enzyme/ProteinFunctionRelevance to N-Ac-L-Met or Precursors
L-Aminoacylase Hydrolyzes the N-acetyl group from L-amino acids.Used in the industrial resolution of N-Acetyl-DL-methionine to produce L-methionine. thuenen.de
N-Acetyltransferases (NATs) Catalyze the transfer of an acetyl group from acetyl-CoA to an acceptor.General enzyme class responsible for acetylation; N-Ac-L-Met is a known metabolite in E. coli. wikipedia.orgnih.gov
L-Homoserine O-acetyltransferase (MetX) Catalyzes the formation of O-acetyl-L-homoserine from L-homoserine and acetyl-CoA.Synthesizes a key acetylated precursor for L-methionine biosynthesis. nih.gov
MetJ Repressor A protein that represses the expression of methionine biosynthesis genes.Deletion of the metJ gene is a common genetic strategy to enhance methionine production. nih.gov
Table 2: Key Enzymes and Proteins in the and Related Compounds

Stereospecific Synthesis and Enantiomeric Considerations in N-Ac-L-Met Production

The biological activity of amino acids and their derivatives is intrinsically linked to their stereochemistry. For N-Acetyl-L-methionine (N-Ac-L-Met), the L-enantiomer is the biologically relevant form, making stereospecific synthesis and the resolution of enantiomers critical considerations in its production. nih.gov Manufacturing processes must ensure the final product is enantiomerically pure, as the D-enantiomer may be inactive or exhibit different, unintended effects.

Stereospecific production of N-Ac-L-Met is primarily achieved through two main routes: direct acetylation of the enantiomerically pure L-methionine or by enzymatic resolution of a racemic mixture of N-acetyl-DL-methionine.

A well-established chemical method involves the direct acetylation of L-methionine using acetic anhydride. google.com This approach preserves the stereochemistry of the starting material, yielding optically pure N-Ac-L-Met. A patented process outlines a method where the reaction is conducted in an aqueous alkaline medium at a controlled temperature and pH. google.com This method is notable for its high yield and the preservation of optical purity, avoiding the racemization that can occur under harsher conditions. google.com

Table 1: Process Parameters for Stereospecific Synthesis of N-Ac-L-Met

Parameter Value Outcome Source
Starting Material L-methionine - google.com
Reagent Acetic Anhydride - google.com
Molar Ratio 1.05 to 1.70 moles of acetic anhydride per mole of L-methionine - google.com
Temperature 20°C to 60°C (preferably 30°C to 50°C) Prevents racemization google.com
pH 6.5 to 10.0 (preferably 7.0 to 9.5) Maintained by adding alkali hydroxide google.com
Yield At least 90% - google.com

| Product Purity | Optically-pure N-acetyl-L-methionine | Confirmed by specific rotation measurement | google.com |

Enzymatic methods offer a highly selective alternative for producing enantiomerically pure amino acid derivatives. One advanced technique is dynamic kinetic resolution (DKR), which can theoretically convert 100% of a racemic starting material into a single desired enantiomer. A study has demonstrated a successful DKR process for the resolution of N-acetyl-DL-methionine. ed.ac.uk This biotransformation employs a combination of two enzymes: an N-acetyl-amino-acid racemase (NAAAR) and an enantiospecific acylase.

In this coupled system, the acylase selectively acts on one enantiomer (e.g., N-acetyl-D-methionine) to produce D-methionine, leaving the N-acetyl-L-methionine untouched. Simultaneously, the racemase continuously converts the remaining N-acetyl-L-methionine into N-acetyl-D-methionine, replenishing the substrate for the acylase. By engineering the racemase to be highly efficient, the process can drive the complete conversion of the racemic mixture. ed.ac.uk Research has shown that using a specific variant of the NAAAR enzyme (G291D F323Y) coupled with an acylase leads to the production of L-methionine with an enantiomeric excess (ee) of greater than 99%. ed.ac.uk This highlights the power of biocatalysis in achieving superior stereochemical control. ed.ac.uk

Table 2: Research Findings on Dynamic Kinetic Resolution of N-acetyl-DL-methionine

Enzyme System Substrate Key Finding Result Source
N-acetyl-amino-acid racemase (NAAAR) G291D F323Y variant + Acylase N-acetyl-DL-methionine Both enantiomers of N-acetyl-methionine were consumed at the same rate. The process runs as an effective Dynamic Kinetic Resolution (DKR). ed.ac.uk

The confirmation of enantiomeric purity is a crucial quality control step, typically performed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation of the final product. ed.ac.uksigmaaldrich.com

Structural and Electronic Characterization of N Acetyl L Methionine

Spectroscopic Analysis of N-Ac-L-Met

Spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of N-Acetyl-L-methionine.

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of N-Ac-L-Met, IR spectra reveal characteristic absorption bands corresponding to its various structural features.

Studies on the DL-form of N-acetylmethionine (a mixture of D and L forms) have identified key vibrational modes. researchgate.netnih.gov The presence of an N-H stretching vibration is a notable feature, indicating the acetylated amino group. The carboxyl group (-COOH) also gives rise to a strong, characteristic peak. researchgate.net Specifically, research on N-acetyl-DL-methionine has assigned vibrational frequencies based on experimental IR spectra, which are then often compared with theoretical calculations for confirmation. researchgate.net For instance, the disappearance or shifting of the amino (-NH2) group peak seen in methionine (around 2100 cm⁻¹) and the modification of the carboxyl group peak (near 3000 cm⁻¹) in metal complexes of N-acetylmethionine indicate the involvement of these groups in bonding. researchgate.net

A comparison of experimental and computed FT-IR spectra for N-acetyl DL-methionine has been used to authenticate the presence of N–H⋯O hydrogen bonding. researchgate.net

Table 1: Key IR Spectral Data for N-Acetyl-DL-methionine

Functional Group Approximate Wavenumber (cm⁻¹) Vibration Type Reference
N-H ~3300-3400 Stretching researchgate.net
C=O (Carboxyl) ~1700 Stretching
C=O (Amide) ~1650 Stretching (Amide I)
N-H ~1550 Bending (Amide II) researchgate.net
C-N ~1290 Stretching

This table is based on generalized data from studies on N-acetylated amino acids and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR studies have been conducted on N-Ac-L-Met, providing detailed insights into its molecular structure. nih.gov

In ¹H NMR spectroscopy of N-Ac-L-Met in water at a pH of 7.00, distinct signals are observed for the different protons in the molecule. nih.gov The proton of the acetyl group (CH₃) typically appears as a singlet, while the protons of the methionine side chain (CH₂, CH, SCH₃) exhibit more complex splitting patterns due to spin-spin coupling. nih.govchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons in the acetyl and carboxyl groups, as well as the carbons in the methionine side chain, can be assigned to provide a complete picture of the carbon framework. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, have also been employed to correlate directly bonded protons and carbons, further confirming the structural assignments. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Acetyl-L-methionine in Water (pH 7.00)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl CH₃ ~2.03 ~22.11
α-CH ~4.37 ~53.70
β-CH₂ ~1.95, ~2.12 ~30.70
γ-CH₂ ~2.56 ~30.30
S-CH₃ ~2.10 ~14.59
Carbonyl (Acetyl) - ~174

Data compiled from PubChem and may vary based on experimental conditions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For N-Ac-L-Met, UV-Vis studies show that the compound has a maximum absorbance at approximately 216 nm. researchgate.net The molecule exhibits excellent transparency in the visible and near-infrared (NIR) regions, from 340 to 800 nm. researchgate.netnih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can be investigated using UV-Vis spectroscopy in conjunction with theoretical calculations. scielo.org.mx These studies provide insights into the electronic structure and potential reactivity of the molecule. For instance, the protective effects of N-Ac-L-Met against oxidation in proteins like human serum albumin have been studied by observing changes in absorbance spectra. nih.gov

Electron Paramagnetic Resonance (EPR) Studies of N-Ac-L-Met Radical Cations

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study chemical species that have unpaired electrons. The radical cation of N-Ac-L-Met, generated photochemically, has been extensively characterized using time-resolved EPR (TREPR) spectroscopy at both X-band (9.5 GHz) and Q-band (35 GHz) microwave frequencies. acs.orgacs.orgresearchgate.net

These studies have revealed that the structure of the N-Ac-L-Met radical cation is pH-dependent. acs.orgacs.org In basic solutions, the lone pair of electrons on the amide nitrogen can form an intramolecular three-electron bond with the sulfur atom of the side chain, resulting in a five-membered ring structure. acs.orgacs.orgresearchgate.net This cyclic structure is observed within approximately 1 microsecond. acs.orgacs.org Spectral simulations have provided g-factors and hyperfine coupling constants for these radical structures, with isotopic labeling experiments confirming the assignments. acs.orgacs.orgresearchgate.net

Quantum Chemical Calculations and Molecular Modeling of N-Ac-L-Met

Computational chemistry provides a theoretical framework to complement experimental findings and offer deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Investigations of Molecular Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully employed to study the structural and electronic properties of N-acetyl-DL-methionine. scielo.org.mx

These theoretical investigations, often using functionals like B3LYP and HSEH1PBE with a 6-311++G(d,p) basis set, provide an optimized molecular structure, vibrational frequencies, and NMR chemical shift values. scielo.org.mx The calculated values are then compared with experimental data to validate the computational model. DFT studies have also been used to explore the one-electron oxidation of a methionine model peptide, N-acetylmethionine amide, providing insights that support experimentally identified oxidation mechanisms. nih.gov These calculations have also highlighted the contribution of protonated species to the oxidation process of the peptide. nih.gov

The crystal structure of N-acetyl-DL-methionine has been determined to belong to the monoclinic crystal system with the space group P21/c. scielo.org.mx

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for assessing molecular reactivity and stability. chemrxiv.orgschrodinger.com A smaller energy gap generally indicates a lower energy requirement for electronic excitation, making the molecule more reactive and facilitating intramolecular charge transfer. chemrxiv.org

In a theoretical study of the related compound N-Acetyl-DL-methionine, the HOMO and LUMO energies were calculated using DFT with the B3LYP and HSEH1PBE functionals and a 6-311++G(d,p) basis set. scielo.org.mx The HOMO is primarily localized over the sulfur atom and the carboxyl group, indicating these are the main sites for electron donation. The LUMO is distributed over the N-acetyl group. The energy gap is a measure of the molecule's excitability. scielo.org.mx The calculated electronic properties based on the optimized structure in the gas phase are detailed below. scielo.org.mx

ParameterB3LYP/6-311++G(d,p)HSEH1PBE/6-311++G(d,p)
EHOMO (eV)-6.85-7.61
ELUMO (eV)-0.530.15
Energy Gap (ΔE) (eV)6.327.76

Data sourced from a study on N-Acetyl-DL-methionine. scielo.org.mx

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to denote different potential regions. uni-muenchen.de

Red and Yellow Regions: Indicate negative electrostatic potential, highlighting areas rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are favorable for nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

For N-Ac-L-Met, MEP analysis reveals specific reactive sites. scielo.org.mx The regions of most negative potential (red) are concentrated around the oxygen atoms of the carbonyl group in the acetyl moiety and the carboxyl group. This is due to the high electronegativity of oxygen and the presence of lone pairs of electrons, making these sites the primary centers for electrophilic interactions. scielo.org.mx Conversely, the most positive potential (blue) is located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen of the amide group, identifying them as the most likely sites for nucleophilic attack. scielo.org.mx The MEP analysis thus provides a clear picture of the molecule's charge distribution and helps in understanding its intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Non-linear Optical Properties Research of N-Ac-L-Met

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, such as that from a high-intensity laser. acadpubl.eu This can lead to the generation of new light frequencies, a phenomenon with applications in telecommunications, optical computing, and other photonic technologies. researchgate.nettaylorfrancis.com Organic molecules with significant intramolecular charge transfer, often characterized by a low HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, tend to exhibit strong NLO properties. researchgate.net

The NLO properties of N-Acetyl-DL-methionine have been investigated through theoretical calculations. scielo.org.mx The key parameters determining a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). A large value for the first hyperpolarizability is a primary indicator of a material's potential for second-order NLO applications. scielo.org.mx DFT calculations have been employed to compute these properties for N-Ac-L-Met. scielo.org.mx The delocalization of π-electrons is a major factor contributing to the NLO properties of organic materials. researchgate.net The study on the racemic mixture provides the following theoretical data. scielo.org.mx

ParameterB3LYP/6-311++G(d,p)HSEH1PBE/6-311++G(d,p)
Dipole Moment (μ) (Debye)2.092.28
Mean Polarizability (α) (esu)1.02 x 10-230.98 x 10-23
First Hyperpolarizability (β₀) (esu)1.11 x 10-300.91 x 10-30

Data sourced from a study on N-Acetyl-DL-methionine. scielo.org.mx

These calculated values suggest that N-Ac-L-Met possesses non-linear optical properties, attributable to the charge transfer capabilities within its molecular structure. scielo.org.mx

Metabolic Pathways and Biochemical Roles of N Acetyl L Methionine

N-Ac-L-Met in Methionine Metabolic Cycling

Intermediary Role in S-Adenosylmethionine (SAM) Biosynthesis

S-Adenosylmethionine (SAM) is a universal methyl group donor, essential for the methylation of DNA, RNA, proteins, and other metabolites. nih.gov The biosynthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.gov While L-methionine is the primary substrate for MAT, studies have shown that N-Ac-L-Met can also serve as a substrate, albeit a poor one, for some S-adenosylmethionine synthetases. nih.govacs.org For instance, the S-adenosylmethionine synthetase from Neisseria meningitidis can utilize N-Ac-L-Met to produce an N-acetylated SAM analogue. acs.orgacs.org This suggests that under certain conditions or in specific organisms, N-Ac-L-Met can be channeled into the SAM biosynthesis pathway, thereby influencing the cellular methylation potential. However, for many organisms, N-Ac-L-Met is considered a weak substrate for this reaction. nih.gov

Linkage to Transsulfuration and Polyamine Biosynthesis Pathways

The methionine metabolic network is intricately connected to the transsulfuration and polyamine biosynthesis pathways. nih.govamegroups.org The transsulfuration pathway is responsible for the conversion of homocysteine, a product of SAM-dependent methylation reactions, to cysteine. wikipedia.orgnih.gov This pathway is crucial for maintaining sulfur balance and producing the antioxidant glutathione. nih.gov

Polyamine biosynthesis, which produces essential molecules for cell growth and proliferation, also originates from the methionine cycle. nih.gov The process begins with the decarboxylation of SAM. nih.gov Given that N-Ac-L-Met can be converted to L-methionine, it indirectly fuels these interconnected pathways. The deacetylation of N-Ac-L-Met to L-methionine makes this essential amino acid available to enter the methionine cycle, subsequently influencing the rates of both transsulfuration and polyamine synthesis.

Regulation of N-Ac-L-Met in Methionine Metabolism

The regulation of N-Ac-L-Met levels is tied to the broader control of methionine metabolism. The synthesis of N-Ac-L-Met can occur through the N-acetylation of free L-methionine by enzymes like methionine N-acetyltransferase, which uses acetyl-CoA as the acetyl donor. ecmdb.ca Conversely, the breakdown of N-Ac-L-Met is primarily managed by the enzyme Aminoacylase (B1246476) 1. nih.gov The balance between these synthetic and degradative processes dictates the intracellular concentration of N-Ac-L-Met. This regulation is critical, as studies have shown that L-methionine derived from N-Ac-L-Met is metabolically equivalent to free L-methionine, indicating its seamless integration into the cellular methionine pool. nih.gov

Enzymatic Deacetylation of N-Ac-L-Met

The primary route for the metabolic utilization of N-Ac-L-Met is through its deacetylation to yield L-methionine and acetate. This reaction is catalyzed by a specific class of enzymes known as aminoacylases.

Role of Aminoacylase 1 in N-Ac-L-Met Metabolism

Aminoacylase 1 (ACY1) is a key enzyme responsible for the hydrolysis of N-acetylated amino acids, with a particular preference for those with aliphatic side chains, including N-Ac-L-Met. nih.govbiovendor.com This enzyme is abundantly expressed in the kidney and brain. nih.govbiovendor.com The catalytic action of ACY1 releases free L-methionine, which can then be used for protein synthesis or enter other metabolic pathways. nih.govwikipedia.org The importance of ACY1 in N-Ac-L-Met metabolism is highlighted by the fact that deficiencies in this enzyme lead to the accumulation and increased urinary excretion of several N-acetylated amino acids, including N-Ac-L-Met. nih.govpatsnap.com The rapid formation of N-Ac-L-Met from methionine in brain cells, coupled with its metabolism by ACY1, points to a potentially significant physiological role in the brain. nih.gov

Reverse Reaction Catalyzed by Aminoacylase 1 in N-Ac-L-Met Synthesis

Interestingly, Aminoacylase 1 can also catalyze the reverse reaction—the synthesis of N-acetylated amino acids from an amino acid and an acetyl donor. While the primary physiological role of ACY1 is considered to be hydrolytic, its ability to synthesize N-acyl-L-amino acids has been demonstrated. d-nb.info This synthetic capability has been explored for biotechnological applications, such as the enantioselective synthesis of N-acetyl-L-methionine. d-nb.info This dual functionality suggests that under specific cellular conditions, ACY1 could potentially contribute to the pool of N-Ac-L-Met.

Table 1: Key Enzymes in N-Acetyl-L-methionine Metabolism

Enzyme Function Pathway
Methionine N-acetyltransferase Synthesizes N-Ac-L-Met from L-methionine and acetyl-CoA. ecmdb.ca Methionine Metabolism
Aminoacylase 1 (ACY1) Hydrolyzes N-Ac-L-Met to L-methionine and acetate. nih.govbiovendor.com Methionine Metabolism
S-adenosylmethionine synthetase (MAT) Can utilize N-Ac-L-Met as a substrate to form an N-acetylated SAM analogue. nih.govacs.org SAM Biosynthesis

Endogenous Presence and Formation of N-Ac-L-Met in Biological Systems

Recent scientific investigations have brought to light the natural existence and formation of N-Acetyl-L-methionine (N-Ac-L-Met) within biological systems, shifting its perception from merely a synthetic compound to an endogenous metabolite with potential physiological roles.

Detection and Quantitation in Mammalian Tissues and Cells (e.g., Brain, Neuronal, Glial Cells)

Contrary to its long-standing use as a supplemental source of methionine, the endogenous presence of N-Ac-L-Met in mammalian tissues was not investigated until more recently. Groundbreaking research has demonstrated for the first time that N-Ac-L-Met is indeed present in both human and mouse tissues, as well as in cultured cells. nih.gov Detectable levels of this acetylated amino acid have been identified in a variety of cell types, including those of the central nervous system. nih.gov

Specifically, measurable quantities of N-Ac-L-Met have been confirmed in the brain tissue of both humans and mice. nih.gov Furthermore, its presence has been verified in various cultured brain-derived cell lines, encompassing both neuronal and glial cells, such as human oligodendroglioma cells. nih.gov The discovery of endogenous N-Ac-L-Met in the brain suggests a potential, previously unrecognized, physiological function within the central nervous system. nih.gov

Rate of N-Acetylated Methionine Formation

The formation of N-Ac-L-Met from its precursor, L-methionine, has been shown to be a rapid process within certain cell types. In studies utilizing cultured human oligodendroglioma cells, the initial rate of methionine acetylation to form N-Ac-L-Met was determined to be 0.44 ± 0.064 atom percent excess per minute. nih.gov This swift conversion underscores the potential for a dynamic role of N-Ac-L-Met in cellular metabolism, particularly within the brain where its presence and rapid formation have been established. nih.gov The biosynthesis of N-Ac-L-Met can occur through the direct action of the enzyme methionine N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to L-methionine.

N-Terminal Acetylation of Proteins and N-Ac-L-Met Release

A significant and widespread mechanism that can lead to the generation of N-acetylated amino acids, including N-Ac-L-Met, is the post-translational modification of proteins known as N-terminal acetylation. creative-proteomics.comnih.gov This process, catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs), involves the addition of an acetyl group from acetyl-CoA to the α-amino group of the N-terminal amino acid of a protein. creative-proteomics.comnih.gov In humans, a vast majority of proteins, estimated to be between 80% and 90%, undergo this modification, with methionine being one of the most frequently acetylated residues. researchgate.net

This acetylation is a largely irreversible modification that alters the chemical properties of the protein's N-terminus. creative-proteomics.comresearchgate.net While attached to the protein, the N-acetylated methionine residue contributes to various aspects of protein function, including stability, folding, and interaction with other molecules. nih.govnih.gov Subsequently, during the natural turnover and degradation of these N-terminally acetylated proteins, proteolytic processes can break them down into smaller peptides. From these peptides, N-acetylated amino acids, such as N-Ac-L-Met, can be liberated by the action of enzymes like N-acylpeptide hydrolase. This pathway represents a significant endogenous source of free N-Ac-L-Met within the cell.

N-Ac-L-Met Interaction with Cellular Transport Systems

The ability of N-Ac-L-Met to traverse cellular membranes is critical to its potential physiological functions. This transport is mediated by specific cellular machinery, primarily amino acid transporters.

Engagement with Amino Acid Transporters (e.g., LAT1)

The L-type amino acid transporter 1, abbreviated as LAT1 (also known as SLC7A5), is a key player in the transport of large, neutral amino acids across cellular membranes, including the blood-brain barrier. solvobiotech.comnih.govnih.gov LAT1 functions as a sodium-independent obligatory exchanger, meaning it imports one amino acid while exporting another. solvobiotech.comnih.gov Its substrates include a range of essential amino acids such as leucine (B10760876), phenylalanine, and notably, methionine. solvobiotech.comnih.gov

Given that N-Ac-L-Met is a derivative of methionine, it is plausible that it engages with LAT1 for cellular entry. The transporter is known to be expressed in various tissues, including the brain, which aligns with the observed endogenous presence of N-Ac-L-Met in this organ. nih.govsolvobiotech.com Studies have shown that LAT1 is responsible for the uptake of methionine in various cell types, and inhibition of LAT1 activity significantly reduces methionine accumulation within cells. nih.gov The transport of various amino acid-mimicking drugs and prodrugs by LAT1 further suggests a degree of flexibility in its substrate recognition, potentially accommodating the N-acetyl group of N-Ac-L-Met. mdpi.com

Substrate Binding and Affinity Studies with N-Ac-L-Met

Direct kinetic studies determining the binding affinity (K_m or K_i values) of N-Acetyl-L-methionine specifically with the LAT1 transporter are not extensively documented in publicly available research. However, inferences can be drawn from studies on related compounds and the general substrate specificity of LAT1.

LAT1 is known to transport a wide array of large, neutral amino acids with high affinity, with K_m values for many of its primary substrates typically falling in the micromolar range. nih.gov For instance, the affinity for essential amino acids like leucine and phenylalanine is high. nih.gov

Importantly, research on LAT1 inhibitors has provided insights into the transporter's tolerance for N-acetylated compounds. A study on nanvuranlat and its N-acetylated metabolite, N-acetyl-nanvuranlat, demonstrated that the N-acetylated form is also a competitive inhibitor of LAT1. While its affinity was reduced compared to the parent compound, it still exhibited a K_i value in the micromolar range, indicating that the N-acetyl group is accommodated within the binding site of the transporter. This finding strongly suggests that N-acetylation does not preclude interaction with LAT1.

The table below summarizes the affinity of various substrates for the LAT1 transporter, providing a comparative context for the potential interaction of N-Ac-L-Met.

Substrate/InhibitorTransporterAffinity (K_m/K_i)Cell System/Method
L-LeucineLAT113 - 28 µM (K_m)Human isoform
L-PhenylalanineLAT1High AffinityGeneral
L-HistidineLAT1High AffinityGeneral
L-TryptophanLAT1High AffinityGeneral
L-MethionineLAT1Good binding affinityGeneral
N-acetyl-nanvuranlatLAT11.68 µM (K_i)HEK293-hLAT1 cells

Table 1: Affinity of Various Substrates and Inhibitors for the LAT1 Transporter. This table presents the Michaelis-Menten constant (K_m) for substrates and the inhibition constant (K_i) for inhibitors, indicating the affinity of these compounds for the LAT1 transporter. Data is compiled from various studies.

Biological Implications and Research Applications of N Acetyl L Methionine Non Human/cellular Focus

N-Ac-L-Met in Protein Stability and Post-Translational Modification Research

N-Acetyl-L-methionine (N-Ac-L-Met) has garnered significant attention in the field of protein science for its role in maintaining protein integrity and its implications in the study of post-translational modifications. Its chemical properties make it a subject of interest for researchers exploring methods to protect proteins from various forms of degradation and to understand the nuances of protein structure and stability.

Protection of Proteins against Oxidation and Reactive Oxygen Species (e.g., Human Serum Albumin)

Research has highlighted the superior ability of N-Ac-L-Met to protect proteins, such as human serum albumin (HSA), from oxidative damage caused by reactive oxygen species (ROS). nih.govnih.gov Studies have shown that N-Ac-L-Met is an effective scavenger of ROS, thereby preventing the oxidative modification of proteins. nih.govnih.gov This protective effect is particularly evident in the context of photo-oxidation and exposure to oxidizing agents like chloramine-T. nih.govnih.gov

In comparative studies, N-Ac-L-Met has been shown to be a more effective protectant for recombinant human serum albumin (rHSA) than N-acetyl-l-tryptophan (N-AcTrp), a commonly used stabilizer. nih.govnih.gov When rHSA was exposed to photo-irradiation, the presence of N-Ac-L-Met resulted in a lower formation of carbonyl groups, which are markers of protein oxidation. nih.gov Furthermore, N-Ac-L-Met helps to preserve the antioxidant properties of rHSA that has been exposed to oxidative stress. nih.govresearchgate.net This suggests that N-Ac-L-Met can act as a sacrificial antioxidant, preferentially undergoing oxidation and thus sparing critical amino acid residues within the protein structure.

The protective mechanism of N-Ac-L-Met is attributed to its ability to scavenge ROS effectively. nih.govnih.gov This action minimizes the chemical modifications and structural changes that proteins undergo when subjected to oxidative stress. nih.gov The preservation of the native protein structure is crucial for its biological function and stability.

Influence on Protein Structure and Conformation Stability

Beyond its antioxidant properties, N-Ac-L-Met plays a direct role in stabilizing the structure and conformational integrity of proteins. nih.gov Research has demonstrated that in the presence of N-Ac-L-Met, the monomeric form of rHSA is stabilized during photo-irradiation, whereas other stabilizers like N-AcTrp can induce degradation. nih.gov

Circular dichroism and differential scanning calorimetry analyses have revealed that N-Ac-L-Met helps to maintain the secondary structure of proteins. For instance, the decrease in the α-helical content of rHSA upon photo-irradiation was smallest in the presence of N-Ac-L-Met. nih.gov Moreover, the denaturation temperature and calorimetric enthalpy of rHSA were not significantly affected by photo-irradiation when N-Ac-L-Met was present, indicating enhanced thermal stability. nih.gov This stabilization of protein structure is a critical factor in preventing aggregation and maintaining the protein in its biologically active form. The ability of N-Ac-L-Met to preserve the structural integrity of proteins under stress conditions underscores its potential as an effective stabilizer in various protein preparations. nih.govnih.govresearchgate.net

N-Ac-L-Met as a Bioavailable Methionine Source in Animal Nutrition Research

N-Acetyl-L-methionine is being explored as a bioavailable source of the essential amino acid methionine in animal nutrition, particularly for livestock. As methionine is often a limiting amino acid in the diets of many animals, finding effective and bioavailable supplemental forms is of great interest for improving animal health and productivity. nih.govnih.gov

Evaluation in Livestock and Animal Models (e.g., Ruminant Nutrition, Bovine Mammary Cells)

In ruminant nutrition, N-Ac-L-Met has been investigated as a potential rumen-protected methionine source. nih.govbohrium.com The rationale is that the acetyl group may protect the methionine from microbial degradation in the rumen, allowing it to be absorbed in the small intestine. Studies in lactating dairy cows have evaluated the effects of N-Ac-L-Met supplementation on milk production and metabolic parameters. bohrium.comnih.govnih.gov Research has shown that supplementing the diets of mid-lactating dairy cows with N-Ac-L-Met can lead to increased milk yield and fat-corrected milk. nih.gov

In finishing Angus heifers, dietary supplementation with N-Ac-L-Met has been shown to improve meat quality by enhancing the oxidative stability of lipids and proteins. nih.gov Furthermore, studies utilizing bovine mammary epithelial cells have provided insights into the cellular mechanisms through which methionine and its derivatives can influence cell proliferation and protein synthesis, which are fundamental processes for milk production. animbiosci.orgvt.edu

The following table summarizes the findings of a study on the effects of different levels of N-Acetyl-L-methionine supplementation on the meat quality of finishing Angus heifers.

    Table 1: Effect of N-Acetyl-L-methionine (NALM) Supplementation on Meat Quality in Finishing Angus Heifers
ParameterControl0.25% NALM0.50% NALMP-value
a* (redness)-Increased-0.05
L* (lightness)-Decreased-0.05
Drip loss-Decreased-0.01
Glycolytic potential in muscle-Decreased-<0.01
Muscle pH-IncreasedIncreased<0.01
Lactate in muscle-Decreased-<0.01
Total antioxidant capacityLowerHigher-<0.01
Superoxide dismutaseLowerHigher-<0.01
Glutathione peroxidaseLowerHigher-<0.01
CatalaseLowerHigher-<0.01
Glutathione in muscleLowerHigher-<0.01
MalondialdehydeHigherLower-<0.01
Protein carbonylHigherLower-<0.01

Data adapted from a study on finishing Angus heifers. nih.gov The 0.25% NALM group showed significant improvements in various meat quality parameters compared to the control group.

Comparative Studies with L-Methionine in Dietary Supplementation

Comparative studies in animal models have been conducted to evaluate the efficacy of N-Ac-L-Met relative to L-methionine, the free form of the amino acid. In growing rats fed a sulfur amino acid-limited diet, N-Ac-L-Met and L-methionine produced equivalent growth responses and increases in protein efficiency ratios. nih.gov This suggests that N-Ac-L-Met can be effectively utilized as a methionine source in non-ruminant animals.

In lactating dairy cows, the comparative bioavailability of N-Ac-L-Met and L-methionine has been a subject of investigation. One study estimated the relative bioavailability of abomasally dosed N-Ac-L-Met to be lower than that of L-methionine, with the bioavailability decreasing at higher doses. bohrium.com This suggests that the conversion of N-Ac-L-Met to methionine in the intestine might be a saturable process. bohrium.com

Impact on Gene Expression, Protein Synthesis, and Metabolic Pathways in Cell Cultures

Research using cell cultures has begun to elucidate the molecular effects of N-Ac-L-Met on cellular processes. Methionine itself is known to play a crucial role in regulating gene expression, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including DNA and histone methylation. nih.govpnas.org These epigenetic modifications can significantly alter gene expression profiles.

In bovine mammary epithelial cells, the availability of essential amino acids, including methionine, has been shown to affect metabolic pathways related to amino acid metabolism and biosynthesis. vt.edu Studies have demonstrated that methionine supplementation can influence the expression of genes involved in pluripotency and cell cycle regulation in various stem cell types. nih.gov For instance, in bone marrow-mesenchymal stem cells, a high concentration of L-methionine increased the expression of pluripotency genes like OCT3/4 and NANOG, as well as genes involved in methylation (DNMT1, DNMT3A, DNMT3B) and methionine metabolism (MAT2A, MAT2B). nih.gov

While much of the research on gene expression has focused on L-methionine, the metabolic equivalence of N-Ac-L-Met suggests that it would have similar downstream effects on gene expression and protein synthesis following its conversion to L-methionine. The impact of methionine on cellular metabolism is complex, affecting not only protein synthesis but also fatty acid metabolism and other key pathways. mdpi.comresearchgate.net For example, in the yeast Komagataella phaffii, methionine was found to influence the expression of genes involved in its own biosynthesis, fatty acid metabolism, and methanol (B129727) utilization. mdpi.comresearchgate.net These findings in cell culture models provide a foundation for understanding the broader physiological effects of N-Ac-L-Met supplementation in animals.

N-Ac-L-Met as a Probe or Model Compound in Biochemical Research

N-Acetyl-L-methionine (N-Ac-L-Met) serves as a valuable tool in biochemical research due to its structural similarity to a C-terminal methionine residue in a peptide chain. The acetylation of the amino group and the presence of a free carboxyl group make it an ideal biomimetic model. This allows researchers to investigate specific chemical reactions involving the methionine side chain without the complicating influence of a free N-terminus.

Studies on Methionine Oxidation and Sulfur Radical Cations

The sulfur-containing side chain of methionine is particularly susceptible to oxidation by reactive oxygen species (ROS), a process of significant biological importance, especially under conditions of oxidative stress. N-Ac-L-Met is frequently used as a simplified model to study the intricate mechanisms of methionine oxidation.

When N-Ac-L-Met undergoes one-electron oxidation, typically initiated by agents like hydroxyl radicals (HO•) or through photosensitization, a sulfur radical cation (>S•+) is formed as a primary product. acs.orgmdpi.com This highly reactive intermediate can undergo several competing reactions, the fates of which are influenced by the local chemical environment, such as pH. The acetylation of the amino group in N-Ac-L-Met is crucial in these models because it eliminates the possibility of proton transfer from a protonated N-terminal group, allowing for focused study on other reaction pathways. mdpi.comresearchgate.net

Key pathways for the sulfur radical cation derived from N-Ac-L-Met include:

Deprotonation: This process leads to the formation of a carbon-centered α-thioalkyl radical (αS•). researchgate.net

Decarboxylation: This reaction involves the loss of carbon dioxide and results in the formation of an α-amino radical. mdpi.comresearchgate.net

Intramolecular Stabilization: The sulfur radical cation can be stabilized through interaction with nearby electron-rich atoms, such as the oxygen of the amide or carboxylate group, forming a three-electron bond. acs.orgmdpi.com

Research using laser flash photolysis and mass spectrometry on N-Ac-L-Met has allowed for the quantification of these competing pathways. In studies using 3-Carboxybenzophenone (3CB) as a photosensitizer, it was found that deprotonation is the favored pathway over decarboxylation in both neutral and basic aqueous solutions. mdpi.comconsensus.app

Table 1: Quantum Yields of Competing Reactions for N-Ac-L-Met Sulfur Radical Cation This interactive table summarizes the quantum yields (Φ) for the deprotonation and decarboxylation of the sulfur radical cation formed from N-Ac-L-Met following photosensitized oxidation.

pH ConditionReaction PathwayQuantum Yield (Φ)Reference
Neutral (pH 6.7)Deprotonation0.23 mdpi.comconsensus.app
Neutral (pH 6.7)Decarboxylation0.09 mdpi.comconsensus.app
Basic (pH 10.7)Deprotonation0.23 mdpi.com
Basic (pH 10.7)Decarboxylation0.05 mdpi.comconsensus.app

These studies using N-Ac-L-Met as a model compound are critical for understanding the fundamental chemistry of oxidative damage to proteins, where methionine residues often act as endogenous antioxidants. nih.gov

Use in Investigating Methionine Salvage Pathways

The methionine salvage pathway is a crucial metabolic cycle that regenerates methionine from S-adenosylmethionine (SAM) by-products, thereby conserving the sulfur atom. nih.govreactome.org This pathway is nearly universal, operating in organisms from bacteria to humans. reactome.orggenome.jp N-Ac-L-Met is utilized in research as a bioavailable precursor to L-methionine, which is the starting point for the synthesis of SAM, the principal methyl donor in cells and a key molecule in the salvage pathway. nih.govnih.govnih.gov

By supplying cells with N-Ac-L-Met, researchers can trace the metabolic fate of the methionine molecule through the interconnected pathways of cellular metabolism. nih.gov Once deacetylated by enzymes like aminoacylase (B1246476) 1 to yield L-methionine and acetate, the methionine enters the cell's metabolic pool. nih.gov From there, it is converted by methionine adenosyltransferase (MAT) into SAM. nih.gov The subsequent use of SAM in various methylation reactions produces 5'-methylthioadenosine (MTA), the substrate that enters the salvage pathway to be converted back to methionine. reactome.org

Using isotopically labeled N-Ac-L-Met allows for the precise tracking of the compound's derivatives through the salvage cycle and related metabolic routes. This approach helps to elucidate the regulation, efficiency, and enzymatic steps of the pathway in various cell types and under different metabolic conditions. Such studies are essential for understanding how cells recycle this vital amino acid and maintain metabolic homeostasis. nih.gov

Exploration of N-Ac-L-Met in Bacterial Metabolism

N-Acetyl-L-methionine has been identified as a metabolite in bacteria such as Escherichia coli, indicating its involvement in prokaryotic metabolism. nih.gov Bacteria possess robust methionine metabolic pathways, including synthesis and salvage, which are critical for their growth and survival. genome.jp N-Ac-L-Met serves as a useful compound in studies aimed at understanding these bacterial processes.

Research on bacterial metabolism often involves creating mutant strains that are deficient in certain enzymes, for example, methionine synthase (Met6) or SAM synthetases (Sam1, Sam2) in yeast models which share homologous pathways with bacteria. nih.gov In such models, providing N-Ac-L-Met as a methionine source can help dissect the downstream effects of specific genetic knockouts and explore alternative metabolic routes. nih.gov

Furthermore, bacteria have variations on the methionine salvage pathway. genome.jp Investigating how bacteria process N-Ac-L-Met and incorporate its carbon and sulfur atoms into their metabolic networks provides insight into the flexibility and unique adaptations of microbial metabolism. For instance, studies in Bacillus subtilis have focused on characterizing the specific enzymes involved in its unique methionine regeneration pathways. genome.jp The use of N-Ac-L-Met in these contexts helps to map out the functional links between different metabolic cycles and understand how bacteria regulate their amino acid pools in response to environmental nutrient availability.

Analytical Methodologies for N Acetyl L Methionine Research

Chromatographic Techniques for N-Ac-L-Met Analysis

Chromatography is a fundamental laboratory technique for the separation of mixtures. slideshare.net It involves a mobile phase that carries the mixture through a stationary phase, separating the components based on their differential interactions with the two phases. slideshare.netresearchgate.net For N-Ac-L-Met, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Ac-L-Met. It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). sigmaaldrich.comnih.gov The separation is based on the analyte's relative affinity for the stationary and mobile phases. basicmedicalkey.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of N-Acetyl-methionine. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com For neutral compounds like N-Ac-L-Met in reverse-phase systems, lipophilicity is a key factor in retention; more lipophilic compounds are retained longer. basicmedicalkey.com Method validation ensures the reliability of the analytical procedure, with parameters such as resolution (R), plate count (N), and peak symmetry (As) being critical measures of column performance and separation quality. sigmaaldrich.com A resolution value of R ≥ 1.4 is typically indicative of a successful baseline separation. sigmaaldrich.com

Table 1: Example HPLC Method for N-Acetyl-L-methionine Analysis

ParameterConditionReference
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid sielc.com
DetectionUV/VIS Detector is commonly used. nih.gov
Note for MS-CompatibilityPhosphoric acid should be replaced with formic acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgnebiolab.com This hyphenated technique is highly valued for its superior sensitivity and selectivity, making it ideal for analyzing complex biological samples. nebiolab.comnih.gov

In LC-MS/MS, after components are separated by the LC column, they are ionized (e.g., via electrospray ionization - ESI) and then analyzed by a mass spectrometer. nebiolab.comeag.combu.edu Tandem mass spectrometry (MS/MS), often performed with a triple quadrupole instrument, allows for highly specific quantification by selecting a precursor ion and then monitoring a specific product ion after fragmentation. eag.comnih.gov This approach, known as Multiple Reaction Monitoring (MRM), yields excellent accuracy and sensitivity, capable of detecting analytes at nanomolar or even picomolar quantities. nebiolab.comnih.gov This makes LC-MS/MS particularly well-suited for proteomics, metabolomics, and the quantitative analysis of low-abundance compounds like N-Ac-L-Met in biological matrices. wikipedia.orgnih.gov

Table 2: Key Features of LC-MS/MS for N-Ac-L-Met Analysis

FeatureDescriptionReference
High SensitivityAllows for detection of trace amounts of analytes, down to femtomole levels. eag.comnih.gov
High SelectivityTandem MS (MRM) minimizes interference from complex matrix components. nebiolab.comnih.gov
Quantitative AccuracyProvides precise quantification of analytes in complex mixtures. nih.gov
Structural InformationMass spectra can help confirm the identity of the analyte. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation features of gas chromatography with the detection power of mass spectrometry to identify substances within a sample. wikipedia.org In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase), where components separate based on their boiling points and interaction with the column. etamu.edu The separated components then enter the mass spectrometer for detection. etamu.edu

Since amino acids and their derivatives like N-Ac-L-Met are generally not volatile, a chemical derivatization step is required to increase their volatility before GC-MS analysis. nih.gov A common procedure involves a two-step reaction: first with methoxylamine hydrochloride in pyridine, followed by N-Methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). nih.gov This process converts the non-volatile analyte into a more volatile derivative suitable for injection into the GC system. GC-MS is a gold standard for forensic substance identification and is widely used in food and flavor analysis. wikipedia.org

Table 3: General Workflow for GC-MS Analysis of N-Ac-L-Met

StepDescriptionReference
1. Sample PreparationExtraction of N-Ac-L-Met from the sample matrix. nih.gov
2. DerivatizationReaction with chemical agents (e.g., MSTFA) to increase volatility. nih.gov
3. GC Injection & SeparationThe derivatized sample is injected, vaporized, and separated in a GC column (e.g., DB-5ms). etamu.edunih.gov
4. MS DetectionSeparated components are ionized and detected by the mass spectrometer, providing a mass spectrum for identification. etamu.edu

Quantitative Detection Methods for N-Ac-L-Met in Biological Matrices

The ability to accurately measure the concentration of N-Ac-L-Met in biological samples such as tissues, cells, and fluids is crucial for understanding its physiological role. Research has demonstrated that N-Ac-L-Met is endogenously present and detectable in both human and mouse brain tissue, as well as in various cultured cell lines. nih.gov

LC-MS/MS is a primary method for the quantitative detection of N-Ac-L-Met in these matrices due to its high sensitivity and specificity. nih.govnih.gov By using techniques like Multiple Reaction Monitoring (MRM) and stable isotope-labeled internal standards, researchers can achieve precise quantification even at very low concentrations. nih.gov For example, methods developed for related amino acids have shown excellent linearity and limits of detection in the femtomole range. nih.gov Other approaches include metabolic studies using radiolabeled compounds, such as ³⁵S-labeled N-acetyl-L-methionine, to trace its distribution and excretion in urine and feces. nih.gov The accuracy of quantitative methods in biological samples is often verified through spiked recovery experiments, where a known amount of the analyte is added to a sample and the recovery percentage is calculated. mdpi.com

Table 4: Methods for Quantitative Detection of N-Ac-L-Met

MethodologyBiological Matrix ExamplesKey AdvantagesReference
LC-MS/MSBrain tissue, cultured cells, plasma, serumHigh sensitivity, high specificity, accurate quantification nih.govnih.govnih.gov
Radiolabeling (e.g., ³⁵S)Tissues, urine, fecesAllows for metabolic fate and distribution studies nih.gov
GC-MS (with derivatization)Plasma, urineHigh resolution for volatile compounds, established libraries for identification nih.govmdpi.com

Purity Assessment and Impurity Profiling of N-Ac-L-Met Preparations

Ensuring the purity of N-Ac-L-Met preparations is critical for research and potential applications. Purity assessment involves quantifying the main component and identifying any impurities. govinfo.gov Impurity profiling is the process of identifying and characterizing these impurities, which is a key requirement under regulatory guidelines like those from the International Council for Harmonisation (ICH). youtube.comacdlabs.com

HPLC is a primary tool for this purpose. nih.gov The purity of a substance can be estimated by an HPLC-DAD (Diode-Array Detector) method, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram. chromforum.org Analysis at multiple wavelengths helps to assess peak purity and detect co-eluting impurities. chromforum.org The general workflow for impurity analysis begins with detection via a method like HPLC. youtube.com If an impurity is found, the method is optimized to separate it, after which it is isolated on a small scale for structural characterization, typically using high-resolution mass spectrometry and NMR. youtube.com For solid preparations, Powder X-ray Diffraction (PXRD) can also be used to analyze the crystalline phase and ensure uniformity. acs.org

Table 5: Techniques for Purity Assessment and Impurity Profiling

TechniquePurpose in Purity AssessmentReference
HPLC-DADQuantifies purity by peak area percentage and assesses peak purity across multiple wavelengths. chromforum.org
LC-MSDetects and helps identify impurities by providing molecular weight information. youtube.com
NMR SpectroscopyProvides detailed structural information for the definitive identification of isolated impurities. youtube.com
Powder X-ray Diffraction (PXRD)Analyzes the solid-state properties and crystalline phase of the N-Ac-L-Met preparation. acs.org

Microscale Thermophoresis (MST) for N-Ac-L-Met Binding Affinity Studies

Microscale Thermophoresis (MST) is an advanced biophysical technique used to quantify the interactions between molecules in solution. wikipedia.orgnih.gov It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.orgnuvisan.com This movement is sensitive to changes in a molecule's size, charge, and hydration shell, all of which can be altered upon binding to another molecule. nih.govnuvisan.com

In a typical MST experiment, one molecule (the target, e.g., a protein) is fluorescently labeled, while the other (the ligand, e.g., N-Ac-L-Met) is unlabeled. nanotempertech.com A dilution series of the ligand is mixed with a constant concentration of the labeled target. nanotempertech.com An infrared laser creates a precise temperature gradient, and any change in the fluorescence signal due to thermophoresis is detected. wikipedia.org By plotting the change in signal against the ligand concentration, a binding curve is generated from which the equilibrium dissociation constant (Kd) can be determined. nanotempertech.com A key advantage of MST is that it is an immobilization-free technology, allowing measurements to be performed in solution under close-to-native conditions, even in complex biological liquids. wikipedia.orgnih.govnanotempertech.com This makes it a powerful tool for studying the binding affinity of N-Ac-L-Met to potential protein targets.

Table 6: Principles and Advantages of Microscale Thermophoresis (MST)

AspectDescriptionReference
PrincipleDetects binding-induced changes in molecular movement within a microscopic temperature gradient. wikipedia.orgnih.gov
OutputDetermines the binding affinity, expressed as the dissociation constant (Kd). nanotempertech.com
Immobilization-FreeMeasurements are performed in solution, avoiding surface artifacts. wikipedia.orgnuvisan.com
Low Sample ConsumptionRequires very small amounts of sample material. nih.gov
VersatilityTolerant of various buffers and can be used in complex biological liquids like cell lysate. nih.govnanotempertech.com

Derivatives and Analogs of N Acetyl L Methionine in Research

Structural Modifications and Their Impact on Biochemical Activity

Structural modifications of N-Ac-L-Met, particularly at the sulfur-containing side chain, have been a key focus of research to modulate its biological effects. These alterations can significantly influence the compound's antioxidant capacity, stability, and interaction with biological systems.

One of the most notable structural analogs is N-acetyl-selenomethionine (NASeLM) , where the sulfur atom is replaced by a selenium atom. This substitution has been shown to enhance certain biological activities. A comparative study on Jurkat and MTC-SK cancer cell lines demonstrated that while both N-Ac-L-Met (referred to as NALM in the study) and NASeLM inhibit cell growth and mitochondrial activity in a concentration-dependent manner, NASeLM exhibits a more potent effect, particularly in MTC-SK cells. mdpi.com For instance, in MTC-SK cells, NASeLM was found to be significantly more effective at reducing cell growth and mitochondrial activity than N-Ac-L-Met. mdpi.com Furthermore, only NASeLM was able to significantly increase the activity of caspase-3, an enzyme crucial for apoptosis (programmed cell death), in both cell lines. mdpi.com

Table 1: Comparative Effects of N-Ac-L-Met (NALM) and N-acetyl-selenomethionine (NASeLM) on Cancer Cells

Parameter N-Acetyl-L-methionine (NALM) N-acetyl-selenomethionine (NASeLM) Cell Line(s) Key Finding Source
Cell Growth Inhibition Significant inhibition at higher concentrations/longer incubation. More potent inhibition; effective at lower concentrations. Jurkat & MTC-SK NASeLM shows a significantly greater reduction in cell growth in MTC-SK cells. mdpi.com
Mitochondrial Activity Reduces activity in a concentration- and time-dependent manner. More potent reduction in activity compared to NALM. Jurkat & MTC-SK The reduction in mitochondrial activity is more pronounced with NASeLM treatment. mdpi.com
Caspase-3 Activity No significant effect observed. Significantly increases caspase-3 activity, inducing apoptosis. Jurkat & MTC-SK Only NASeLM was able to induce this key marker of apoptosis. mdpi.com

Another area of research involves comparing N-Ac-L-Met with other N-acetylated amino acids to evaluate its specific properties. For example, in studies on protein stabilization, N-Ac-L-Met was found to be more effective than N-Acetyl-L-tryptophan at reducing chemical modifications and structural changes in recombinant human serum albumin (rHSA) when oxidized. medchemexpress.com This suggests that the methionine side chain, even in its acetylated form, offers superior antioxidant protection for proteins compared to the tryptophan side chain under certain oxidative conditions. medchemexpress.comguidechem.com

Comparative studies have also been performed against other sulfur-containing compounds like N-acetylcysteine (NAC) . Research investigating hepatotoxicity induced by therapeutic doses of paracetamol and phenacetin (B1679774) in rats compared the protective effects of N-acetyl-methionine (NAM), NAC, and N-acetylglucosamine. researchgate.net These studies help to elucidate the relative efficacy of different antioxidant compounds in mitigating oxidative stress. researchgate.net

Comparative Studies with N-Acetyl-D-methionine

The stereochemistry of amino acids is crucial for their biological function. N-Ac-L-Met and its enantiomer, N-Acetyl-D-methionine , have been the subject of comparative metabolic studies to understand how the different spatial arrangements of the atoms affect their bioavailability and processing in the body. nih.gov

Research in rats has shown significant differences in the metabolism of the L- and D-isomers. nih.gov When administered N-[1-¹⁴C]acetyl-L-methionine, the rate of ¹⁴CO₂ exhalation was similar to that from sodium [¹⁴C]acetate, indicating that the acetyl group from the L-isomer is readily cleaved and metabolized. nih.gov In stark contrast, the acetyl group from N-[1-¹⁴C]acetyl-D-methionine was not readily metabolized to ¹⁴CO₂. nih.gov This suggests that the enzymes responsible for deacetylation are stereospecific, preferentially acting on the L-form.

Despite the difference in the metabolism of the acetyl moiety, the methionine portion of N-Ac-L-Met is readily utilized. Studies using ³⁵S-labeled compounds showed that the tissue distribution and incorporation of sulfur from N-Ac-L-Met into protein were similar to that of free L-methionine. nih.gov This demonstrates that N-Ac-L-Met is an effective nutritional equivalent to L-methionine. nih.gov

The enzymatic basis for the interconversion of these stereoisomers has also been explored. An enzyme known as N-succinylamino acid racemase has been identified that can catalyze the racemization (conversion from one enantiomer to a mixture of both) of a range of N-acylamino acids, including N-acetyl-D/L-methionine. drugbank.com

Table 2: Metabolic Fate of N-Acetyl-L-methionine vs. N-Acetyl-D-methionine in Rats

Metabolic Process N-Acetyl-L-methionine N-Acetyl-D-methionine Key Finding Source
Metabolism of Acetyl Group Readily metabolized to CO₂. Acetyl group is not readily metabolized. Enzymatic deacetylation is stereospecific for the L-isomer. nih.gov
Bioavailability of Methionine Metabolically equivalent to free L-methionine. Not specified, but D-amino acids are generally less bioavailable. N-Ac-L-Met effectively delivers L-methionine for protein synthesis. nih.gov
Tissue Distribution of ³⁵S Similar to free L-methionine. Not compared in this study. Shows effective absorption and distribution of the methionine moiety. nih.gov

Research on N-Ac-L-Met as a Precursor for Other Derivatives

N-Ac-L-Met's stability makes it an excellent precursor or starting material in various biochemical and synthetic applications. The acetylation of the amino group serves as a protective measure, preventing the nitrogen from participating in unwanted reactions, particularly during the chemical synthesis of peptides. nih.govbiotage.com

In the context of metabolism, L-methionine is the precursor to S-adenosyl-L-methionine (SAMe) , a critical molecule involved in numerous methylation reactions and the synthesis of glutathione, a major endogenous antioxidant. nih.gov N-Ac-L-Met serves as a stable delivery vehicle for L-methionine, which can then enter these vital metabolic pathways. nih.govnih.gov By providing L-methionine, N-Ac-L-Met supports the body's capacity to produce SAMe and subsequently glutathione, which is crucial for protecting cells from oxidative damage. nih.gov

Furthermore, N-Ac-L-Met is a key compound for studying the enzymatic processes of protein modification. N-alpha-acetylation is a common modification of proteins in eukaryotes. researchgate.net Specific enzymes, known as methionine N-alpha-acetyltransferases, have been identified that transfer an acetyl group to the N-terminal methionine of newly synthesized proteins. researchgate.net Research on these enzymes using model peptides and derivatives of N-Ac-L-Met helps to elucidate the rules and specificity of protein acetylation, a fundamental process in cell biology. researchgate.net The use of isotopically labeled versions, such as N-Acetyl-L-methionine-¹⁵N , can further aid in tracing the metabolic fate of the molecule in these processes. sigmaaldrich.com

Finally, the acetylated form is studied for its utility in food fortification. nih.gov L-methionine can react with sugars during heat processing, leading to undesirable flavors and reduced nutritional availability. nih.gov N-Ac-L-Met is more stable under these conditions, protecting the essential amino acid from degradation and ensuring its bioavailability. nih.gov

Future Directions and Emerging Research Avenues for N Acetyl L Methionine

Advancements in N-Ac-L-Met Biosynthesis Technologies

The production of N-Ac-L-Met and its parent amino acid, L-methionine, is undergoing a paradigm shift from chemical synthesis to more sustainable and efficient biological methods. ijpas.org Future advancements are centered on systems metabolic engineering and novel enzymatic processes.

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has been a primary focus for producing L-methionine and its derivatives. nih.gov The complexity of the L-methionine biosynthetic pathway, with its multiple feedback regulation loops, has historically presented challenges. ijpas.orgnih.gov However, modern strategies are overcoming these hurdles. Systems metabolic engineering, which combines computational modeling with genetic engineering, is being used to create microbial cell factories with optimized metabolic fluxes for enhanced production. nih.govsheridancollege.ca This involves identifying and modifying key enzymes and regulatory networks to channel metabolic precursors towards L-methionine synthesis. For instance, researchers have successfully increased L-methionine production in E. coli through fed-batch fermentation optimization based on statistical models. nih.gov

A significant emerging trend is the development of novel enzymatic cascades and biosynthetic routes. Recently, a new methionine biosynthesis pathway involving the enzymes MetM and MetO was discovered in Streptomyces, which utilizes O-phospho-L-homoserine, an intermediate from the threonine pathway. researchgate.netasm.org This discovery opens up new avenues for engineering strains with alternative and potentially more efficient production pathways. Furthermore, the enzymatic synthesis of L-methionine analogues is being explored using promiscuous enzymes like O-acetyl-L-homoserine sulfhydrolases (OAHS). nih.govuni-freiburg.de These enzymes can catalyze the formation of various L-methionine analogues, which can then be used to produce S-adenosyl-L-methionine (SAM) analogues for use in enzymatic alkylation cascades. nih.govuni-freiburg.de

Future research will likely focus on:

Developing robust microbial chassis: Engineering strains that are more tolerant to industrial conditions and can utilize a wider range of low-cost feedstocks.

Dynamic metabolic control: Implementing biosensors and regulatory circuits to dynamically control gene expression and metabolic pathways in real-time for optimal production.

Cell-free biosynthesis: Utilizing purified enzymes in vitro to produce N-Ac-L-Met, which avoids the complexities of cellular regulation and toxicity.

Table 1: Emerging Biosynthesis Strategies for N-Ac-L-Met and Related Compounds
Technology/StrategyOrganism/SystemKey Finding/AdvancementPotential Future ApplicationReference
Systems Metabolic EngineeringEscherichia coliSystemic intracellular analysis to balance complex biosynthesis pathways and identify bottlenecks.Development of highly efficient microbial factories for industrial-scale L-methionine production. nih.gov
Fermentation OptimizationEscherichia coliStatistical optimization of medium and fermentation conditions led to a 12.80 g/L L-Met titer.Cost-effective and high-yield production of L-methionine from renewable resources. nih.gov
Novel Biosynthetic RouteStreptomycesDiscovery of the MetM/MetO pathway that converts O-phospho-L-homoserine to L-homocysteine.Engineering new biosynthetic pathways in other organisms to bypass traditional rate-limiting steps. researchgate.netasm.org
Enzymatic CascadeSaccharomyces cerevisiae enzymes (in vitro)Use of O-acetyl-L-homoserine sulfhydrolase (OAHS) to synthesize various L-methionine analogues.In situ production of diverse SAM analogues for enzymatic modification of pharmaceuticals and other molecules. nih.govuni-freiburg.de

Deeper Exploration of N-Ac-L-Met Endogenous Physiological Functions

While N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting over 80% of human proteins, the specific functions of the resulting N-acetylated amino acids are still being uncovered. nih.govhmdb.ca Recent research has revealed that N-Ac-L-Met is not merely a metabolic byproduct but plays a significant role in cellular regulation, particularly in protein degradation and stress response.

A groundbreaking discovery is the role of N-acetylated N-termini as degradation signals (degrons) in the Ac/N-end rule pathway. nih.gov Specifically, an N-terminally acetylated methionine can be recognized by ubiquitin ligases, such as Doa10, which targets the protein for degradation by the proteasome. nih.govnih.gov This process is crucial for protein quality control and the regulation of protein half-life. The acetylation state of the N-terminal methionine can thus determine a protein's fate, with the acetylated form targeted by the Ac/N-end rule pathway and the unacetylated form being a potential substrate for the Arg/N-end rule pathway. core.ac.uk

Beyond protein degradation, endogenous N-Ac-L-Met has been detected in human and mouse brain tissue, where it is rapidly formed. nih.gov This suggests a potential physiological role in the central nervous system. Deficiencies in aminoacylase (B1246476) 1, the enzyme that deacylates N-Ac-L-Met back to L-methionine, are linked to various neurological disorders, highlighting the importance of balanced N-Ac-L-Met metabolism in the brain. nih.gov Furthermore, N-Ac-L-Met has been shown to act as a superior antioxidant compared to N-acetyl-L-tryptophan, protecting proteins like human serum albumin from oxidative damage. guidechem.comnih.gov

Future research in this area is expected to focus on:

Elucidating signaling pathways: Investigating how cellular levels of N-Ac-L-Met are sensed and how they influence downstream signaling cascades, particularly in the context of nutrient availability and oxidative stress.

Neurological roles: Exploring the specific functions of N-Ac-L-Met in different brain cell types and its involvement in the pathology of neurodegenerative diseases. nih.gov

Crosstalk with other modifications: Understanding how N-terminal acetylation of methionine interacts with other post-translational modifications to regulate protein function.

Novel Applications of N-Ac-L-Met in Proteomic and Metabolomic Studies

The unique properties and physiological relevance of N-Ac-L-Met make it a promising tool for proteomics and metabolomics research. Its involvement in key metabolic pathways and disease states suggests its potential as a biomarker and a functional probe.

In the field of metabolomics, quantitative analysis has shown that intracellular levels of N-Ac-L-Met are significantly increased in triple-negative breast cancer (TNBC) cells compared to non-TNBC cells. nih.gov This finding points to N-Ac-L-Met as a potential diagnostic or prognostic biomarker for this aggressive form of cancer. Alterations in N-acetylated amino acid levels are also observed in other conditions, suggesting a broader role as indicators of metabolic dysregulation. nih.govfrontiersin.org Recent studies have also implicated N-acetylated amino acids in buffering free amino acid levels during protein restriction, a key aspect of amino acid homeostasis. biorxiv.org

In proteomics, N-Ac-L-Met's role as a protectant against protein oxidation is highly relevant. nih.gov The oxidation of methionine residues in proteins during sample preparation can be a significant artifact. The use of N-Ac-L-Met as an antioxidant in buffers could help preserve the native state of proteins for more accurate analysis. guidechem.com

Emerging research avenues in this domain include:

Development of "clickable" N-Ac-L-Met analogues: Synthesizing N-Ac-L-Met molecules with bioorthogonal tags (e.g., azide (B81097) or alkyne groups). These probes could be metabolically incorporated into proteins and subsequently visualized or purified, allowing for the specific tracking of N-terminally acetylated proteins in complex biological systems.

Targeted biomarker panels: Designing and validating mass spectrometry-based assays for the routine quantification of N-Ac-L-Met and other N-acetylated amino acids in clinical samples for disease diagnosis and monitoring.

Flux analysis: Using stable isotope-labeled N-Ac-L-Met to trace its metabolic fate and understand the dynamics of N-terminal acetylation and protein turnover in living cells.

Table 2: N-Ac-L-Met in Proteomic and Metabolomic Research
Research AreaKey Finding/ApplicationEmerging AvenueReference
Cancer MetabolomicsIntracellular N-Ac-L-Met is significantly increased (>2-fold) in triple-negative breast cancer cells.Use as a potential biomarker for TNBC diagnosis and treatment response. nih.gov
Neurodegenerative DiseaseImpaired amino acid metabolism, including N-acetylated amino acids, is linked to Alzheimer's disease.Investigation as part of a biomarker panel for early AD detection. nih.gov
Protein ProtectionN-Ac-L-Met protects human serum albumin from post-translational oxidation.Inclusion in buffers for proteomic sample preparation to prevent artifactual oxidation. nih.gov
Metabolic HomeostasisN-acetyl amino acids are involved in buffering free amino acid levels under protein restriction.Studying its role in metabolic adaptation to nutritional stress. biorxiv.org

Advanced Structural and Computational Modeling of N-Ac-L-Met Interactions

Understanding the interactions of N-Ac-L-Met with proteins at a molecular level is crucial for elucidating its biological functions and for designing novel therapeutics. Advanced structural biology and computational modeling techniques are becoming indispensable tools for this purpose.

Computational methods are being employed to model complex metabolic networks, such as the methionine cycle, to predict how changes in metabolite levels affect cellular processes like DNA methylation and drug response. nih.gov These in silico models can identify key enzymes and regulatory points that could be targeted for therapeutic intervention.

For studying direct molecular interactions, computational docking is a powerful technique. It has been successfully used to predict the binding site of S-adenosylmethionine (SAM), a direct metabolite of methionine, to the SPOUT-fold methyltransferase superfamily of enzymes. researchgate.net Similar approaches can be applied to N-Ac-L-Met to identify its interacting partners and characterize the binding pockets of enzymes like aminoacylase 1 and the recognition domains of ubiquitin ligases. nih.gov

Future directions in this field will likely involve:

Cryo-Electron Microscopy (Cryo-EM): Determining the high-resolution structures of large protein complexes, such as the ribosome-nascent chain complex with N-acetyltransferases or the proteasome bound to a substrate targeted by an Ac/N-degron, to visualize N-Ac-L-Met-mediated interactions in a native context.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of N-Ac-L-Met and its binding partners over time. MD simulations can reveal the conformational changes that occur upon binding and provide insights into the catalytic mechanisms of enzymes that process N-Ac-L-Met.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid computational methods to model enzymatic reactions involving N-Ac-L-Met with high accuracy. This can help elucidate the precise electronic mechanisms of bond formation and cleavage during acetylation and deacetylation.

In Silico Screening: Employing computational libraries of small molecules to screen for inhibitors or activators of enzymes that bind N-Ac-L-Met, accelerating the drug discovery process.

Q & A

Basic: What are the structural and physicochemical properties of N-Ac-L-Met, and how do they influence its biological activity?

Answer:
N-Ac-L-Met (C₇H₁₃NO₃S; MW 191.25 g/mol) is an N-acylated derivative of L-methionine with a melting point of 104–107°C and water solubility of 307 mg/mL at 25°C . Its acetylated N-terminus enhances stability against proteolytic degradation compared to free methionine, while the thioether group in its side chain enables antioxidant activity via ROS scavenging . These properties make it effective in stabilizing proteins like human serum albumin (HSA) by preventing post-translational oxidation .

Basic: How is N-Ac-L-Met synthesized and characterized in laboratory settings?

Answer:
N-Ac-L-Met is synthesized via:

  • Enzymatic acetylation : Methionine N-acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to L-methionine .
  • Chemical synthesis : Reacting L-methionine with acetic anhydride under alkaline conditions .
    Characterization involves:
  • HPLC or TLC to assess purity, with impurities (e.g., residual methionine) quantified using resolution thresholds (e.g., 0.4 between methionine and N-Ac-D,L-Met) .
  • Mass spectrometry (m/z 191.25) and NMR for structural confirmation .

Basic: What analytical methods are used to quantify N-Ac-L-Met in biological matrices?

Answer:

  • Colorimetric assays : Hydrolysis by acylase I releases L-methionine, which reacts with ninhydrin to form a purple chromophore (A570nm) .
  • HPLC with UV detection : Using C18 columns and mobile phases optimized for resolving N-Ac-L-Met from interfering metabolites (e.g., N-Ac-Trp) .
  • Ion-exchange chromatography : Separates N-Ac-L-Met from enzymatic reaction mixtures (e.g., post-enzymatic hydrolysis of N-Ac-D,L-Met) with >85% recovery .

Advanced: How can researchers design experiments to evaluate N-Ac-L-Met’s efficacy in stabilizing therapeutic proteins like recombinant HSA?

Answer:

  • Oxidative stress models : Incubate HSA with hydroxyl radicals (e.g., Fenton reaction) ± N-Ac-L-Met. Monitor structural integrity via:
    • Differential scanning calorimetry (DSC) : Measure Tm shifts to assess thermal stability .
    • Circular dichroism (CD) : Detect oxidation-induced secondary structure changes .
  • Pharmacokinetic studies : Administer ¹³C-labeled N-Ac-L-Met-stabilized HSA to animal models. Use LC-MS to track serum half-life and tissue distribution .

Advanced: How should contradictory data on N-Ac-L-Met’s redox activity (e.g., lack of MetSeO reduction) be addressed?

Answer:
Contradictions arise from context-dependent redox mechanisms:

  • Evidence : N-Ac-L-Met showed <5% reduction of L-methionine selenoxide (MetSeO) at physiological pH , yet protects HSA from ROS via direct thioether-mediated radical quenching .
  • Resolution : Use redox-specific assays (e.g., ORAC for antioxidant capacity vs. DTNB for thiol-disulfide exchange) to differentiate mechanisms. Control for pH, co-solutes (e.g., ascorbate), and protein-binding effects .

Advanced: What methodologies optimize N-Ac-L-Met’s pharmacokinetic profile for in vivo metabolic studies?

Answer:

  • Species-specific dosing : Adjust doses using body surface area (BSA) and Km coefficients (e.g., mouse:Km=3 vs. dog:Km=20) .
  • Formulation strategies : Use liposomal encapsulation to enhance bioavailability in tissues with high acylase I activity .
  • Metabolite tracking : Employ ¹H-NMR or stable isotope tracing (e.g., ¹³C-N-Ac-L-Met) to monitor conversion to L-methionine and downstream metabolites (e.g., S-adenosylmethionine) .

Advanced: How can ion-exchange chromatography resolve N-Ac-L-Met from enzymatic reaction mixtures?

Answer:

  • Column setup : Use strong cation-exchange resins (e.g., sulfopropyl groups) at pH 3.0. N-Ac-D-Met (neutral) elutes first, followed by L-methionine (cationic) and N-Ac-L-Met (weakly cationic) .
  • Optimization : Balance sodium ion concentration (0.1–0.3 M) to achieve >85% yield of L-methionine and >75% N-Ac-D-Met recovery .

Advanced: What emerging applications of N-Ac-L-Met exist in nanotechnology or enzyme engineering?

Answer:

  • Nanoparticle synthesis : N-Ac-L-Met acts as a capping agent for silver nanoparticles (Ag NPs), enhancing colloidal stability and enabling enzyme immobilization (e.g., acylase I for drug synthesis) .
  • Enzyme engineering : Use N-Ac-L-Met as a substrate to evolve acylase variants with higher enantioselectivity (e.g., via directed evolution screens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.